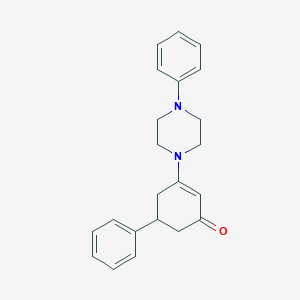

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one

Description

Properties

IUPAC Name |

5-phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22-16-19(18-7-3-1-4-8-18)15-21(17-22)24-13-11-23(12-14-24)20-9-5-2-6-10-20/h1-10,17,19H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUIHBCBDNBBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the reaction of phenylpyruvic acid with 4-phenyl-3-buten-2-one under alkaline conditions . The reaction is carried out in solvents such as tert-butanol or toluene, often under microwave-assisted conditions to enhance the yield and reaction rate . The product is isolated as a brownish beige salt with high diastereospecificity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexenone ring to cyclohexane derivatives.

Substitution: The phenyl and piperazinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of various substituted phenyl or piperazinyl derivatives.

Scientific Research Applications

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several applications in scientific research, including:

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

1-Phenylpiperazine: A simpler analog with similar biological activities.

4-Phenyl-3-buten-2-one: A precursor in the synthesis of 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one.

Phenylpyruvic Acid: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of phenyl and piperazinyl groups provides a versatile scaffold for the development of new compounds with enhanced properties.

Biological Activity

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a complex organic compound with potential therapeutic applications, particularly in the field of neurology. This article delves into its biological activity, exploring its mechanisms, effects on various biological targets, and relevant research findings.

- Molecular Formula : C22H24N2O

- Molecular Weight : 332.44 g/mol

- IUPAC Name : this compound

The compound features a cyclohexenone ring and a phenylpiperazine moiety, which contribute to its unique chemical and biological properties.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and neurotransmitter receptors. Notably, it has been studied for:

- Acetylcholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, potentially enhancing cholinergic neurotransmission .

Pharmacological Studies

Research indicates that derivatives of this compound may have therapeutic implications in treating neurological disorders. The following table summarizes key findings from various studies:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in animal models of neurodegeneration. Results showed significant reduction in neuronal cell death and improved cognitive function markers.

- Antidepressant Activity : Another research focused on the compound's interaction with serotonin receptors. The findings revealed that it could enhance serotonin signaling, which is crucial for mood regulation, thus supporting its potential use in depression treatment.

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., structure-activity relationships for CNS drugs)?

- Methodological Answer : Align with conceptual frameworks like Lipinski’s Rule of Five and ligand efficiency metrics. Corrogate substituent effects (e.g., phenyl vs. fluorophenyl groups) using Free-Wilson analysis. Publish negative data to refine predictive models .

Key Methodological Considerations

- Synthetic Chemistry : Prioritize atom economy and green solvents (e.g., cyclopentyl methyl ether) for scalability .

- Biological Studies : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

- Environmental Impact : Use probabilistic risk assessment models to quantify species sensitivity distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.